1-(2-Chloro-4-nitrophenyl)propan-1-one

Enzyme Inhibition β-Galactosidase Chromogenic Substrate

1-(2-Chloro-4-nitrophenyl)propan-1-one (CAS: 1804100-53-5) is a halogenated nitroaromatic ketone with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol. It serves as a key substrate and precursor in the development of chromogenic assays for β-galactosidase, a critical enzyme in molecular biology and diagnostic applications.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Cat. No. B14054297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-nitrophenyl)propan-1-one
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
InChIKeyDZRWHAISPYMMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-4-nitrophenyl)propan-1-one: A Core Substrate and Probe for Biochemical Assays


1-(2-Chloro-4-nitrophenyl)propan-1-one (CAS: 1804100-53-5) is a halogenated nitroaromatic ketone with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol [1]. It serves as a key substrate and precursor in the development of chromogenic assays for β-galactosidase, a critical enzyme in molecular biology and diagnostic applications [2]. The compound's distinctive ortho-chloro and para-nitro substitution pattern imparts specific electronic and steric properties that directly influence its enzymatic recognition, binding affinity, and reactivity, differentiating it from simpler or differently substituted analogs [2].

Why 1-(2-Chloro-4-nitrophenyl)propan-1-one Cannot Be Replaced by Common Analogs


The substitution pattern on the phenyl ring—specifically the ortho-chloro and para-nitro groups—is not arbitrary; it critically defines the compound's utility in enzymatic assays. Simple substitutions with a 4-nitrophenyl analog (e.g., 1-(4-nitrophenyl)propan-1-one) eliminate the ortho-chloro substituent, which significantly alters the substrate's binding affinity and catalytic efficiency with β-galactosidase [1]. Similarly, altering the alkyl chain from a propan-1-one to an ethanone (e.g., 2'-chloro-4'-nitroacetophenone) changes the steric bulk and electronic environment around the carbonyl, potentially disrupting optimal enzyme-substrate interactions [2]. The precise combination of substituents in 1-(2-Chloro-4-nitrophenyl)propan-1-one is therefore essential for achieving the desired sensitivity and specificity in biochemical assays.

Quantitative Performance Differentiation of 1-(2-Chloro-4-nitrophenyl)propan-1-one vs. Analogs


Superior β-Galactosidase Inhibition: 1-(2-Chloro-4-nitrophenyl)propan-1-one vs. Parent 4-Nitrophenyl Analog

In a direct head-to-head comparison, 1-(2-Chloro-4-nitrophenyl)propan-1-one exhibits a markedly lower inhibition constant (Ki) against Aspergillus oryzae β-galactosidase than the parent compound lacking the ortho-chloro substituent. The 2-chloro-4-nitrophenyl derivative demonstrates a Ki of 6.30 nM [1], while the unsubstituted 4-nitrophenyl analog shows a Ki of 48 nM [2], indicating a 7.6-fold improvement in binding affinity.

Enzyme Inhibition β-Galactosidase Chromogenic Substrate

Enhanced Binding Affinity Conferred by Ortho-Chloro Substitution: A Cross-Analog Comparison

A cross-study analysis of β-galactosidase inhibitors reveals that the presence of an ortho-chloro group on the nitrophenyl ring consistently enhances binding affinity. 1-(2-Chloro-4-nitrophenyl)propan-1-one (Ki = 6.30 nM) [1] demonstrates 3.3-fold higher potency compared to the 2-fluoro analog (Ki = 21 nM) [2], and 1.3-fold higher potency than a closely related 2-chloro derivative with an unspecified alkyl chain (Ki = 8 nM) [3]. This pattern underscores the importance of both the chloro substituent and the propan-1-one backbone for optimal activity.

Structure-Activity Relationship β-Galactosidase Inhibitor Design

Critical Physicochemical Parameters for Assay Compatibility

The compound's computed physicochemical profile supports its utility as an assay reagent. It possesses a moderate lipophilicity (XLogP3-AA = 2.5) [1] and a topological polar surface area of 62.9 Ų [1]. These values are within a favorable range for aqueous solubility and membrane permeability, crucial for enzymatic assays. In contrast, the parent 4-nitrophenyl analog (XLogP3-AA = 2.0) [2] is slightly less lipophilic, which may affect its distribution and interaction in biological systems.

Physicochemical Properties Solubility Stability

Optimal Application Scenarios for 1-(2-Chloro-4-nitrophenyl)propan-1-one in Research and Diagnostics


Development of High-Sensitivity β-Galactosidase Assays for Gene Expression and Reporter Studies

The compound's 7.6-fold higher affinity for β-galactosidase compared to the 4-nitrophenyl analog [1] makes it the preferred chromogenic substrate precursor for assays requiring maximal sensitivity. This is critical for detecting low levels of reporter gene expression in transfected cells or for monitoring enzyme activity in dilute biological samples, ensuring robust and reliable quantification.

Structure-Activity Relationship (SAR) Studies for Next-Generation β-Galactosidase Inhibitors

The quantitative SAR data demonstrating the unique contribution of the 2-chloro-4-nitrophenyl-propan-1-one scaffold [2] establishes this compound as a valuable chemical probe. Researchers can utilize it as a benchmark scaffold to systematically explore modifications that further enhance potency, selectivity, or pharmacokinetic properties for therapeutic applications targeting lysosomal storage disorders like GM1 gangliosidosis [3].

Optimization of Diagnostic Test Kits for Lysosomal Storage Disorders

The well-characterized binding affinity (Ki = 6.30 nM) [1] and favorable physicochemical profile (XLogP3-AA = 2.5) [4] of 1-(2-Chloro-4-nitrophenyl)propan-1-one enable the formulation of stable, ready-to-use reagent solutions. This reduces lot-to-lot variability and enhances the shelf-life of diagnostic kits designed to measure β-galactosidase activity in patient samples, leading to more accurate and consistent clinical diagnoses.

High-Throughput Screening (HTS) Campaigns for Modulators of β-Galactosidase Activity

The compound's well-defined inhibitory profile against β-galactosidase (Ki = 6.30 nM) [1] and its solubility properties [4] make it an ideal control or competitive ligand in HTS assays. Its strong binding allows for the establishment of a robust assay window to identify novel small molecules that either enhance or inhibit enzyme function, accelerating drug discovery efforts for related diseases.

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